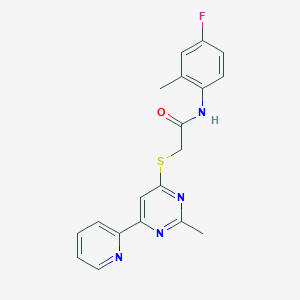

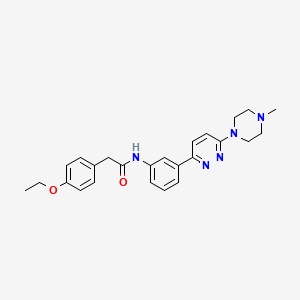

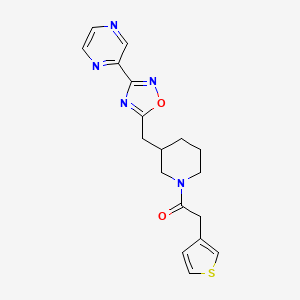

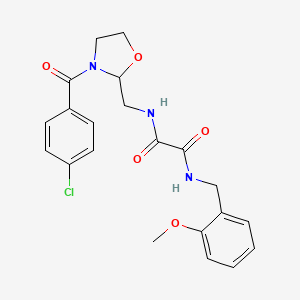

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide, also known as Linezolid, is an antibiotic used to treat various bacterial infections.

Aplicaciones Científicas De Investigación

Novel Synthesis Methods

Researchers have developed novel methods for synthesizing functionalized oxazolidinones, highlighting the importance of N1-[(3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl]-N2-(2-methoxybenzyl)oxalamide in creating enantiomerically pure compounds. For instance, Park et al. (2003) describe the stereoselective synthesis of oxazolidinones from chiral aziridines, showcasing the versatility of oxazolidinone derivatives in synthesizing chiral auxiliaries and amino alcohol analogues Park et al., 2003.

Heterocyclic Compound Synthesis

The compound's structure aids in the synthesis of new heterocyclic compounds, as demonstrated by Tlekhusezh et al. (1996), who explored the preparation of oxazolidine, oxazolidin-2-one, and other derivatives through reactions of N-benzyl(heptyl)-3benzyl(hepiyl)amino-4-hydroxybutanamide, indicating a broad applicability in developing pharmaceuticals and materials Tlekhusezh, Badovskaya, & Tyukhteneva, 1996.

Ring-Opening Reactions

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is used in studies like the one by Bensa et al. (2008), which investigates the ring-opening of oxazolidinones with Grignard reagents to form tertiary carboxylic amides, a method that could enhance the synthesis of complex molecules for pharmaceutical applications Bensa, Coldham, Feinäugle, Pathak, & Butlin, 2008.

Antimicrobial Activity

The antimicrobial properties of derivatives have been explored, indicating the potential for pharmaceutical applications. Desai et al. (2013) synthesized and screened oxazolidinone derivatives for antibacterial and antifungal activities, suggesting the compound's relevance in developing new antimicrobials Desai, Rajpara, & Joshi, 2013.

Molecular and Structural Studies

Compounds related to N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide have been studied for their molecular and electronic properties. For example, Beytur and Avinca (2021) conducted molecular, electronic, nonlinear optical, and spectroscopic analysis on heterocyclic compounds, providing insights into the electronic properties and potential applications in material science Beytur & Avinca, 2021.

Propiedades

IUPAC Name |

N-[[3-(4-chlorobenzoyl)-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22ClN3O5/c1-29-17-5-3-2-4-15(17)12-23-19(26)20(27)24-13-18-25(10-11-30-18)21(28)14-6-8-16(22)9-7-14/h2-9,18H,10-13H2,1H3,(H,23,26)(H,24,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMHQXEWFSJQEJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22ClN3O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-((3-(4-chlorobenzoyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.